Isopropyl Cloprostenate

Catalog No.
S524044
CAS No.
157283-66-4
M.F
C25H35ClO6
M. Wt
467.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl Cloprostenate

CAS Number

157283-66-4

Product Name

Isopropyl Cloprostenate

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H35ClO6

Molecular Weight

467.0 g/mol

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1

InChI Key

OCNSAYQJDKJOLH-AHTXBMBWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(+)-16-m-chlorophenoxy tetranor Prostaglandin F2α isopropyl ester; (+)-Cloprostenol isopropyl ester.

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

The exact mass of the compound Isopropyl cloprostenate is 466.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isopropyl cloprostenate (ICP) is a highly lipophilic, synthetic prostaglandin F2α (PGF2α) analogue functioning as an FP receptor agonist prodrug. Commercially supplied as a colorless to pale yellow oil, it is characterized by its isopropyl ester moiety, which fundamentally alters its solubility and phase partitioning behavior compared to unesterified cloprostenol[1]. In industrial procurement, ICP is primarily sourced for advanced topical formulations—such as specialized cosmetic serums and targeted dermatological research—where its high LogP, rapid tissue esterase hydrolysis, and extreme low-dose efficacy (often formulated at concentrations below 0.01%) provide a distinct material advantage over hydrophilic prostaglandin salts[2].

Substituting isopropyl cloprostenate with generic cloprostenol sodium or unesterified cloprostenol fundamentally compromises topical formulation efficacy. The free acid and sodium salt forms are highly hydrophilic, severely limiting their ability to passively diffuse through the lipid-rich stratum corneum or penetrate sebum-filled hair follicles. In contrast, the isopropyl esterification in ICP acts as a lipophilic prodrug mechanism, ensuring rapid epidermal partitioning before endogenous esterases cleave it into the biologically active free acid. Using a water-soluble salt in a lipid-based or emulsion-based cosmetic chassis will result in phase separation, poor bioavailability, and failure to achieve the target receptor activation, rendering the substitution commercially unviable for transdermal applications[1].

Dermal Partitioning and Lipophilicity (LogP) for Topical Penetration

The dermal penetration efficiency of prostaglandin analogues is heavily dependent on their lipophilicity. According to the Scientific Committee on Consumer Safety (SCCS), isopropyl cloprostenate exhibits a Log Kow of 5.15, whereas unesterified cloprostenol has a Log Kow of 3.95. This 1.2 log unit difference means ICP is over 10 times more lipophilic than its free acid counterpart. This enhanced hydrophobicity is critical for passive diffusion across the stratum corneum and into lipid-rich hair follicles without the need for aggressive, skin-irritating penetration enhancers.

Evidence DimensionPartition Coefficient (Log Kow)
Target Compound Data5.15 (Isopropyl Cloprostenate)
Comparator Or Baseline3.95 (Cloprostenol free acid)
Quantified Difference+1.2 log units (approx. 15.8-fold increase in lipophilicity)
ConditionsStandard octanol-water partition modeling

Procurement of the ester form is mandatory for topical serums, as its high lipophilicity guarantees follicular penetration that the free acid cannot achieve.

In Vivo Potency and Active Ingredient Minimization

Once hydrolyzed to its active (+)-cloprostenol enantiomer, the compound demonstrates exceptional binding affinity and biological potency at the FP receptor (Ki = 28 nM). In comparative in vivo models, the active form of isopropyl cloprostenate is 200 times more potent than endogenous PGF2α in inducing targeted smooth muscle and luteolytic responses, effective at just 0.125 µg/kg subcutaneously. For formulators, this extreme potency translates to ultra-low required concentrations in final products—often around 0.006% in cosmetic applications[1]—significantly reducing the bulk active pharmaceutical ingredient (API) volume required per production run.

Evidence DimensionIn vivo biological potency
Target Compound DataEffective at 0.125 µg/kg (as active (+)-cloprostenol)
Comparator Or BaselineEndogenous PGF2α
Quantified Difference200-fold higher potency
ConditionsSubcutaneous administration in rodent models

The 200-fold potency increase allows manufacturers to formulate at ultra-low concentrations (≤0.01%), optimizing cost-efficiency per unit and minimizing bulk material expenditure.

Phase Compatibility and Solvent Solubility

Isopropyl cloprostenate is supplied as an oil that is highly soluble in organic solvents such as ethanol, methanol, and DMSO, but practically insoluble in water[1]. In contrast, cloprostenol sodium is freely soluble in aqueous environments. This dichotomy dictates manufacturing workflows: ICP is seamlessly integrated into the lipid phase of emulsions, anhydrous serums, or liposomal dispersions, preventing the crystallization or precipitation issues that occur when attempting to force water-soluble salts into lipophilic cosmetic bases[1].

Evidence DimensionAqueous vs. Lipid Solubility
Target Compound DataSoluble in ethanol/DMSO; practically insoluble in water
Comparator Or BaselineCloprostenol sodium (freely water-soluble)
Quantified DifferenceComplete phase inversion (Lipid-soluble vs. Water-soluble)
ConditionsStandard ambient formulation conditions

Selecting the isopropyl ester ensures stability and homogenous dispersion in lipid-based cosmetic vehicles, avoiding the precipitation risks associated with sodium salts.

Active Ingredient in Advanced Topical Cosmetic Serums

Due to its Log Kow of 5.15, isopropyl cloprostenate is the preferred prostaglandin analogue for high-end eyelash and eyebrow conditioning serums. Its lipophilicity allows it to penetrate the sebum-rich environment of the hair follicle effectively, where endogenous esterases convert it to the active free acid. It is typically formulated at ultra-low concentrations (around 0.006%), making it highly cost-effective for large-scale cosmetic manufacturing[1].

Prodrug Reference Standard in Ocular and Dermatological Pharmacology

In ophthalmic and dermatological research, ICP serves as a critical reference standard for evaluating the prodrug-to-active conversion rates of esterified prostaglandins. Because it relies on corneal or epidermal esterases to release the active (+)-cloprostenol—which has a 200-fold higher potency than PGF2α—it is an ideal benchmark for in vitro assays measuring tissue-specific esterase activity and FP receptor agonism (Ki = 28 nM).

Liposomal and Anhydrous Formulation Development

The oily, water-insoluble nature of isopropyl cloprostenate makes it an excellent candidate for advanced delivery systems, such as liposomes, nanostructured lipid carriers (NLCs), and anhydrous microemulsions[2]. Unlike cloprostenol sodium, which requires aqueous phases and risks instability in lipid matrices, ICP seamlessly integrates into the oil phase, ensuring high encapsulation efficiency and long-term shelf stability in commercial formulations[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.2122165 Da

Monoisotopic Mass

466.2122165 Da

Heavy Atom Count

32

Appearance

Oily liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

765298537G

Wikipedia

Isopropyl cloprostenate

Dates

Last modified: 08-15-2023
1: Taktaz T, Kafi M, Mokhtari A, Heidari M. Reproductive responses of dairy cows with ovarian cysts to simultaneous human chorionic gonadotropin or gonadotropin-releasing hormone and cloprostenol compared to gonadotropin-releasing hormone alone treatment. Vet World. 2015 May;8(5):640-4. doi: 10.14202/vetworld.2015.640-644. Epub 2015 May 22. PubMed PMID: 27047149; PubMed Central PMCID: PMC4774727.
2: Kuhl J, Nagel C, Ille N, Aurich JE, Aurich C. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Anim Reprod Sci. 2016 May;168:92-9. doi: 10.1016/j.anireprosci.2016.02.031. Epub 2016 Mar 2. PubMed PMID: 26963045.
3: Wei S, Gong Z, An L, Zhang T, Dai H, Chen S. Cloprostenol and pregnant mare serum gonadotropin promote estrus synchronization, uterine development, and follicle-stimulating hormone receptor expression in mice. Genet Mol Res. 2015 Jun 29;14(2):7184-95. doi: 10.4238/2015.June.29.12. PubMed PMID: 26125929.
4: Chen Y, Yan H, Chen HX, Weng J, Lu G. An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality. 2015 Jun;27(6):392-6. doi: 10.1002/chir.22457. Epub 2015 May 12. PubMed PMID: 25965955.
5: Trevisol E, Ferreira JC, Ackermann CL, Destro FC, Marques Filho WC, Carmagos AS, Biehl MV, do Amaral JB, de Figueiredo Pantoja JC, Sartori R, Ferreira JC. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Anim Reprod Sci. 2015 Feb;153:8-12. doi: 10.1016/j.anireprosci.2014.12.005. Epub 2014 Dec 26. PubMed PMID: 25578505.
6: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.
7: Pérez-Marín CC, Sánchez JM, Vizuete G, Quintela LA, Molina L. Oestrus synchronisation in postpartum dairy cows using repetitive prostaglandin doses: Comparison between D-cloprostenol and dinoprost. Acta Vet Hung. 2015 Mar;63(1):79-88. doi: 10.1556/AVet.2014.028. PubMed PMID: 25374258.
8: Alavez Ramírez A, Arroyo Ledezma J, Montes Pérez R, Zamora Bustillos R, Navarrete Sierra LF, Magaña Sevilla H. Short communication: estrus synchronization using progestogens or cloprostenol in tropical hair sheep. Trop Anim Health Prod. 2014 Dec;46(8):1515-8. doi: 10.1007/s11250-014-0660-z. Epub 2014 Sep 4. PubMed PMID: 25187025.
9: Kaya D, Küçükaslan I, Ağaoğlu AR, Ay SS, Schäfer-Somi S, Emre B, Bal Y, Einspanier A, Gürcan IS, Gültiken N, Aslan S. The effects of aglepristone alone and in combination with cloprostenol on hormonal values during termination of mid-term pregnancy in bitches. Anim Reprod Sci. 2014 May;146(3-4):210-7. doi: 10.1016/j.anireprosci.2014.03.002. Epub 2014 Mar 22. PubMed PMID: 24703776.
10: Hatvani C, Balogh OG, Endrődi T, Abonyi-Tóth Z, Holló I, Kastelic JP, Gábor G. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures. Can J Vet Res. 2013 Jul;77(3):218-20. PubMed PMID: 24101799; PubMed Central PMCID: PMC3700448.
11: García Mitacek MC, Stornelli MC, Tittarelli CM, Nuñez Favre R, de la Sota RL, Stornelli MA. Cloprostenol treatment of feline open-cervix pyometra. J Feline Med Surg. 2014 Feb;16(2):177-9. doi: 10.1177/1098612X13498248. Epub 2013 Jul 24. PubMed PMID: 23884637.
12: El-Sherry TM, Senosy W, Mahmoud GB, Wasfy SI. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes. Theriogenology. 2013 Sep 15;80(5):513-8. doi: 10.1016/j.theriogenology.2013.05.007. Epub 2013 Jun 10. PubMed PMID: 23764011.
13: Valldecabres-Torres X, Larrosa-Morales P, Cuervo-Arango J. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. Reprod Domest Anim. 2013 Oct;48(5):874-80. doi: 10.1111/rda.12178. Epub 2013 May 21. PubMed PMID: 23691976.
14: Kumaresan A, Chand S, Suresh S, Mohanty TK, Prasad S, Layek SS, Behera K. Effect of estradiol and cloprostenol combination therapy on expulsion of mummified fetus and subsequent fertility in four crossbred cows. Vet Res Forum. 2013 Spring;4(2):85-9. PubMed PMID: 25653777; PubMed Central PMCID: PMC4313007.
15: García Mitacek MC, Stornelli MC, Praderio R, Stornelli MA, de la Sota RL. Efficacy of cloprostenol or aglepristone at 21-22 and 35-38 days of gestation for pregnancy termination in queens. Reprod Domest Anim. 2012 Dec;47 Suppl 6:200-3. doi: 10.1111/rda.12023. PubMed PMID: 23279499.
16: Valldecabres-Torres X, García-Roselló E, García-Muñoz A, Cuervo-Arango J. Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea. J Dairy Sci. 2012 Aug;95(8):4389-95. doi: 10.3168/jds.2011-5284. PubMed PMID: 22818452.
17: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
18: Duque-Bonisoli C, Salvador A, Díaz T, Contreras-Solis I. Ovarian response to oestrous synchronization protocol based on use of reduced doses of cloprostenol in cyclic goats. Reprod Domest Anim. 2012 Dec;47(6):e79-82. doi: 10.1111/j.1439-0531.2011.01974.x. Epub 2011 Dec 29. PubMed PMID: 22211362.
19: Cuervo-Arango J, Newcombe JR. Relationship between dose of cloprostenol and age of corpus luteum on the luteolytic response of early dioestrous mares: a field study. Reprod Domest Anim. 2012 Aug;47(4):660-5. doi: 10.1111/j.1439-0531.2011.01940.x. Epub 2011 Nov 4. PubMed PMID: 22050446.
20: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.

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